molecular formula C11H13IO2 B2469926 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane CAS No. 2138171-77-2

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane

Cat. No.: B2469926
CAS No.: 2138171-77-2
M. Wt: 304.127
InChI Key: SEUGRCWQNLHVMR-UHFFFAOYSA-N
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Description

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of an iodine atom attached to a dimethylphenyl group, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane typically involves the iodination of a dimethylphenyl precursor followed by the formation of the dioxolane ring. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agent, and the reaction is carried out in the presence of a suitable solvent such as acetic acid or dichloromethane. The formation of the dioxolane ring can be achieved through the reaction of the iodinated intermediate with ethylene glycol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and ring-formation reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce an iodinated oxide .

Scientific Research Applications

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the dioxolane ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Iodo-2,5-dimethylphenyl)acetamide
  • N-(4-Iodo-2,5-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide
  • (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane

Uniqueness

Compared to similar compounds, 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(4-iodo-2,5-dimethylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c1-7-6-10(12)8(2)5-9(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUGRCWQNLHVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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